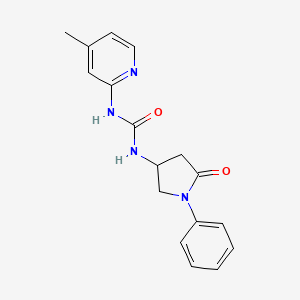
1-(4-Methylpyridin-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylpyridin-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C17H18N4O2 and its molecular weight is 310.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Methylpyridin-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyridine ring and a pyrrolidine moiety, which contribute to its biological activity. The molecular formula is C15H16N4O, with a molecular weight of approximately 284.31 g/mol. Its structural representation can be summarized as follows:
Antifungal Activity
Research indicates that derivatives of pyrrole compounds, including those similar to this compound, exhibit antifungal properties. A study highlighted the effectiveness of pyrrole-based compounds against various fungal strains, suggesting that modifications in the structure can enhance antifungal activity .
Neuropharmacological Effects
The compound has been investigated for its effects on neurotransmission, particularly in relation to glutamatergic systems. Compounds with similar structures have shown promise as noncompetitive antagonists of AMPA-type glutamate receptors, which are implicated in neurological disorders such as epilepsy. For instance, a related compound demonstrated an IC50 value of 60 nM in inhibiting AMPA-induced calcium influx .
Anti-inflammatory Properties
In addition to antifungal and neuropharmacological activities, the compound may possess anti-inflammatory properties. A related study on pyrrole derivatives indicated potential efficacy in models of acute and chronic pain, suggesting that these compounds could modulate inflammatory pathways .
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : Its interaction with glutamate receptors may alter synaptic transmission, providing neuroprotective effects.
- Enzyme Inhibition : The compound may inhibit enzymes involved in fungal cell wall synthesis, contributing to its antifungal properties.
- Anti-inflammatory Pathways : It may regulate pro-inflammatory cytokines, thereby reducing inflammation.
特性
IUPAC Name |
1-(4-methylpyridin-2-yl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-7-8-18-15(9-12)20-17(23)19-13-10-16(22)21(11-13)14-5-3-2-4-6-14/h2-9,13H,10-11H2,1H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEQYHBBULHTPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














